molecular formula C12H21N7O2 B11060136 4-amino-6-(diethylamino)-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide

4-amino-6-(diethylamino)-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide

Cat. No.: B11060136
M. Wt: 295.34 g/mol
InChI Key: NOUNDRQSSOVAQO-UHFFFAOYSA-N
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Description

4-AMINO-6-(DIETHYLAMINO)-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes an amino group, a diethylamino group, and an isobutyryloxy group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-6-(DIETHYLAMINO)-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods often employ continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-6-(DIETHYLAMINO)-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-AMINO-6-(DIETHYLAMINO)-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-6-(DIETHYLAMINO)-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-6-(DIETHYLAMINO)-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is unique due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H21N7O2

Molecular Weight

295.34 g/mol

IUPAC Name

[(Z)-[amino-[4-amino-6-(diethylamino)-1,3,5-triazin-2-yl]methylidene]amino] 2-methylpropanoate

InChI

InChI=1S/C12H21N7O2/c1-5-19(6-2)12-16-9(15-11(14)17-12)8(13)18-21-10(20)7(3)4/h7H,5-6H2,1-4H3,(H2,13,18)(H2,14,15,16,17)

InChI Key

NOUNDRQSSOVAQO-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N)/C(=N/OC(=O)C(C)C)/N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)C(=NOC(=O)C(C)C)N

Origin of Product

United States

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